molecular formula C7H6BrN3 B2935935 8-Bromoimidazo[1,2-A]pyridin-7-amine CAS No. 1398504-22-7

8-Bromoimidazo[1,2-A]pyridin-7-amine

Cat. No.: B2935935
CAS No.: 1398504-22-7
M. Wt: 212.05
InChI Key: IECPPNAGZYJDCT-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-7-amine (CAS 1398504-22-7) is a brominated aminopyridine derivative with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . This compound serves as a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure features both a bromine substituent and an amine group, making it a suitable precursor for further functionalization, notably through metal-catalyzed cross-coupling reactions such as the Suzuki reaction, which is used to introduce aromatic groups at the 8-position . The synthetic utility of this building block is highlighted in recent cancer research, where it is used in the design and synthesis of novel 2,6,8-substituted imidazo[1,2-a]pyridine derivatives evaluated as potent PI3Kα inhibitors . Inhibition of the PI3Kα pathway is a promising therapeutic strategy for treating various cancers, including breast and lymphatic tumors . The crystalline structure of the compound has been characterized, confirming its molecular configuration . For research purposes, the compound is a solid and should be stored sealed in a dry environment, protected from light, at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECPPNAGZYJDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398504-22-7
Record name 8-bromoimidazo[1,2-a]pyridin-7-amine
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Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromoimidazo 1,2 a Pyridin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 8-Bromoimidazo[1,2-A]pyridin-7-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amine group. The coupling constants (J) between adjacent protons would provide crucial information about their connectivity.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each carbon atom in the molecule. The carbon atoms directly attached to the bromine and nitrogen atoms would exhibit characteristic shifts. The precise chemical shift values would be essential for confirming the substitution pattern on the heterocyclic ring.

Hypothetical ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) Hz
H-2 7.5 - 7.8 d ~1.0
H-3 7.2 - 7.5 d ~1.0
H-5 7.6 - 7.9 d ~7.0
H-6 6.8 - 7.1 d ~7.0
-NH₂ 4.5 - 5.5 br s -

Note: This table is predictive and not based on experimental data.

Hypothetical ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 115 - 120
C-3 110 - 115
C-5 125 - 130
C-6 110 - 115
C-7 140 - 145
C-8 100 - 105
C-8a 145 - 150

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional (2D) NMR Experiments for Complex Systems

For a definitive structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital. A COSY spectrum would establish the proton-proton correlations, while HSQC and HMBC spectra would reveal the direct and long-range correlations between protons and carbons, respectively. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Nitrogen-15 (¹⁵N) NMR for Nitrogen-Containing Heterocycles

Given the presence of three nitrogen atoms in this compound, ¹⁵N NMR spectroscopy could provide valuable insights into the electronic environment of each nitrogen atom. The chemical shifts of the nitrogen in the pyridine (B92270) ring, the imidazole (B134444) ring, and the exocyclic amine group would be distinct and sensitive to the molecular structure and electronic effects of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₇H₆BrN₃. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing compounds like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. Analysis of the fragmentation of this ion in the mass spectrometer (MS/MS) could provide further structural information. Common fragmentation pathways might include the loss of small neutral molecules or radicals, which would be indicative of the compound's structure.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding framework of a molecule. The analysis of this compound's infrared spectrum begins with understanding the vibrational modes of the parent imidazo[1,2-a]pyridine ring system. The introduction of the 7-amino and 8-bromo substituents introduces new, characteristic vibrations and perturbs the existing modes of the parent structure.

Vibrational Modes of the Imidazo[1,2-a]pyridine Scaffold:

The FT-IR spectrum of the unsubstituted imidazo[1,2-a]pyridine is characterized by several key vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is dominated by the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings. In-plane and out-of-plane bending vibrations of the C-H bonds constitute a complex set of bands in the fingerprint region (below 1400 cm⁻¹).

Influence of Substituents:

The presence of the 7-amino (-NH₂) and 8-bromo (-Br) groups on the pyridine ring of the scaffold would introduce distinct and identifiable absorption bands.

Amino Group (-NH₂) Vibrations: Primary aromatic amines have several characteristic IR absorptions.

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

N-H Scissoring (Bending): A strong in-plane bending vibration, known as a scissoring mode, is typically observed between 1550 and 1650 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) gives rise to a band in the 1200 to 1350 cm⁻¹ range. libretexts.org

N-H Wagging: A broad, out-of-plane N-H wagging band can appear in the 650 to 900 cm⁻¹ region. libretexts.org

Bromo Group (C-Br) Vibrations:

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at low frequencies, typically in the 690-515 cm⁻¹ range. libretexts.org Its detection can sometimes be challenging due to its presence in the far-infrared region of the spectrum.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on the analysis of the parent compound and typical frequencies for the relevant functional groups.

Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
3300 - 3500Asymmetric & Symmetric N-H Stretch7-Amino (-NH₂)
> 3000Aromatic C-H StretchImidazo[1,2-a]pyridine Ring
1550 - 1650N-H Scissoring (Bending)7-Amino (-NH₂)
1400 - 1650C=C and C=N Ring StretchingImidazo[1,2-a]pyridine Ring
1200 - 1350Aromatic C-N Stretch7-Amino (Ar-N)
650 - 900N-H Wagging (Out-of-plane bend)7-Amino (-NH₂)
690 - 515C-Br Stretch8-Bromo (Ar-Br)

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While IR spectroscopy measures the absorption of light due to changes in dipole moment during a vibration, Raman spectroscopy detects scattering due to changes in the molecule's polarizability. Vibrations that are symmetric and involve less polar bonds, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

For this compound, the symmetric breathing vibrations of the fused aromatic rings would be expected to produce strong and sharp signals in the Raman spectrum. acs.orgnih.gov The C=C and C=N stretching modes would also be Raman active. While the polar N-H and C-N bonds of the amino group would likely show weaker Raman signals compared to their IR absorptions, the C-Br bond, involving a highly polarizable bromine atom, could yield a more distinct Raman signal in the low-frequency region than in the IR spectrum. The study of pyridine derivatives by Raman spectroscopy confirms that ring breathing modes are particularly sensitive to substitution, which would also be expected for the imidazo[1,2-a]pyridine system. nih.govresearchgate.net

Electronic Absorption Spectroscopy for Electronic Structure Investigations

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. It provides valuable insights into the conjugated π-electron system of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aromatic molecule is determined by its chromophore—the part of the molecule responsible for light absorption. For this compound, the chromophore is the entire conjugated imidazo[1,2-a]pyridine ring system. The positions and intensities of the absorption bands are significantly modified by auxochromes, which are substituent groups that alter the absorption characteristics of the chromophore. youtube.com

The parent benzene (B151609) chromophore, for instance, exhibits a secondary absorption band around 255 nm. uomustansiriyah.edu.iq The fused imidazo[1,2-a]pyridine system, being a more extended aromatic system, would be expected to absorb at longer wavelengths.

The key to understanding the UV-Vis spectrum of this compound lies in the effect of its two substituents:

Amino Group (-NH₂): The amino group is a powerful auxochrome. youtube.comyoutube.com Its non-bonding electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (an n→π* interaction). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength. spcmc.ac.in This phenomenon is known as a bathochromic or "red" shift. uomustansiriyah.edu.iq The amino group also typically increases the intensity of the absorption (a hyperchromic effect). hnue.edu.vn

When both an electron-donating group (like -NH₂) and a halogen are present on an aromatic ring, the strong activating effect of the amino group typically dominates the electronic absorption profile. Therefore, it is predicted that this compound will exhibit a significant bathochromic shift in its UV-Vis spectrum compared to the unsubstituted imidazo[1,2-a]pyridine, primarily due to the potent auxochromic nature of the 7-amino group.

The predicted effects on the UV-Vis absorption spectrum are summarized in the table below.

ComponentSpectroscopic FeaturePredicted EffectReason
Imidazo[1,2-a]pyridine CoreChromophoreProvides fundamental π→π* transitions.Conjugated aromatic system.
7-Amino Group (-NH₂)AuxochromeStrong Bathochromic (Red) Shiftn→π* conjugation extends the π-system, lowering the HOMO-LUMO gap.
7-Amino Group (-NH₂)AuxochromeHyperchromic EffectIncreases the probability of the electronic transition.
8-Bromo Group (-Br)AuxochromeWeak Bathochromic (Red) ShiftLone pair electron delocalization slightly extends conjugation.

Mechanistic Organic Chemistry: Reactivity and Derivatization Pathways of 8 Bromoimidazo 1,2 a Pyridin 7 Amine

Reaction Mechanisms in Imidazo[1,2-A]pyridine (B132010) Synthesis

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org A plausible mechanism for the synthesis of imidazo[1,2-a]pyridines involves the initial reaction of a 2-aminopyridine with an aldehyde to form an imine ion. rsc.org This is followed by a [4+1] cycloaddition with an isocyanide, leading to the fused heterocyclic system. rsc.org

Several synthetic strategies have been developed to construct the imidazo[1,2-a]pyridine skeleton, including condensation reactions, multicomponent reactions, and oxidative coupling. bio-conferences.org One common method involves the reaction of 2-aminopyridines with α-bromoacetophenones. researchgate.net This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation. acs.org Microwave-assisted synthesis has also been employed to accelerate the formation of the imidazo[1,2-a]pyridine ring system, offering a more efficient and sustainable approach. bio-conferences.org

For the specific synthesis of 8-Bromoimidazo[1,2-A]pyridin-7-amine, a related compound, 8-Amino-6-bromo-imidazo[1,2-a]pyridine, is synthesized by heating a mixture of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (B151913) and sodium bicarbonate in ethanol. nih.gov This suggests a similar condensation pathway where the amino group at the 2-position of the pyridine (B92270) ring acts as the nucleophile to form the imidazole (B134444) ring.

Transformations Involving the Bromine Substituent at C-8

The bromine atom at the C-8 position of this compound is a key functional group that allows for a variety of subsequent chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for the synthesis of biaryls. wikipedia.orgcore.ac.uk This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product. wikipedia.org The Suzuki reaction has been successfully applied to various bromoimidazo[1,2-a]pyridines, often under microwave irradiation to enhance reaction rates. mdpi.com

The Sonogashira coupling reaction is another important palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a palladium-alkynyl complex and a copper acetylide. researchgate.net The Sonogashira reaction has been utilized in the synthesis of various imidazopyridine derivatives. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Imidazo[1,2-a]pyridines

Reaction TypeReactantsCatalyst SystemKey FeaturesReference
Suzuki-Miyaura CouplingBromoimidazo[1,2-a]pyridines and Arylboronic acidsPd(PPh₃)₄, Cs₂CO₃ in DMFMicrowave-assisted, rapid synthesis of arylated imidazo[1,2-a]pyridines. mdpi.com
Sonogashira CouplingAryl/Vinyl Halides and Terminal AlkynesPalladium catalyst and Copper co-catalystMild reaction conditions, formation of C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org

While palladium-catalyzed reactions are prevalent, direct nucleophilic substitution at the brominated C-8 position is less common for aryl halides unless activated by strong electron-withdrawing groups. However, under specific conditions or with highly reactive nucleophiles, such transformations might be possible. More commonly, the bromine is first converted to a more reactive intermediate.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is frequently used to prepare organolithium or Grignard reagents, which can then react with various electrophiles. nih.gov The reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium. wikipedia.orgrsc.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This method allows for the introduction of a wide range of functional groups by subsequent quenching with an appropriate electrophile. For bromo-substituted heterocycles, this process can be complicated by competing reactions, but it remains a valuable synthetic tool. nih.govrsc.org

Reactivity of the Amino Group at C-7

The amino group at the C-7 position provides another site for functionalization, primarily through reactions typical of primary amines.

The amino group at C-7 can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are standard transformations in organic synthesis and provide a straightforward method for introducing a variety of substituents onto the imidazo[1,2-a]pyridine core. The resulting amides and sulfonamides can exhibit a range of biological activities. For instance, various amide derivatives of 8-aminoimidazo[1,2-a]pyridine have been investigated as potential anti-cancer agents and serotonin (B10506) receptor modulators. researchgate.net

Coupling Reactions and Nitrogen-Centered Functionalizations

The dual-functionalized nature of this compound, featuring a reactive aryl bromide at the C-8 position and a nucleophilic amino group at the C-7 position, offers a versatile platform for a variety of derivatization strategies. The reactivity of this scaffold is primarily dictated by transition-metal-catalyzed cross-coupling reactions at the C-Br bond and functionalization of the exocyclic amine.

Palladium-Catalyzed Cross-Coupling Reactions at C-8:

The bromine atom at the C-8 position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. While studies specifically on this compound are not extensively documented, the reactivity can be reliably inferred from studies on similarly substituted imidazo[1,2-a]pyridines.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org Research on dihalogenated imidazo[1,2-a]pyridines has shown that C-Br and C-I bonds on the pyridine ring are reactive sites for Suzuki-Miyaura coupling. researchgate.net For this compound, this pathway allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-8 position. The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the conversion of the C-8 bromide into a substituted amino group. wikipedia.orglibretexts.org The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgacsgcipr.org Studies on related dihalogenated imidazo[1,2-a]pyridines confirm the viability of Buchwald-Hartwig reactions on the pyridine ring of the scaffold. researchgate.net This functionalization is critical for synthesizing derivatives with diverse substitution patterns at the C-8 position, replacing the bromine with various alkyl or aryl amines.

Aminocarbonylation: The introduction of a carboxamide functional group at the C-8 position can be achieved via palladium-catalyzed aminocarbonylation. In this process, the aryl halide is reacted with carbon monoxide and an amine nucleophile. Studies performed on 8-iodoimidazo[1,2-a]pyridines have successfully demonstrated the synthesis of 8-carboxamido derivatives, indicating that this method is applicable for functionalizing this position. nih.gov Although aryl iodides are generally more reactive than bromides, this precedent suggests the feasibility of applying this reaction to the 8-bromo analogue under appropriate catalytic conditions.

The following table summarizes representative palladium-catalyzed coupling reactions applicable to the C-8 position.

Reaction NameCoupling PartnerBond FormedCatalyst/Ligand System (Typical)
Suzuki-Miyaura R-B(OH)₂C-CPd(PPh₃)₄, Pd(OAc)₂/SPhos
Buchwald-Hartwig R¹R²NHC-NPd₂(dba)₃/BINAP, Pd(OAc)₂/tBuBrettPhos
Aminocarbonylation CO, R¹R²NHC-(C=O)NSILP-Pd catalyst

Nitrogen-Centered Functionalizations at C-7:

The primary amino group at the C-7 position is a key site for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for reactions such as acylation and alkylation.

Acylation: The 7-amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is not only a common derivatization pathway but also serves a crucial role in synthetic strategy. The resulting amide can function as a powerful directing group for subsequent C-H functionalization reactions on the heterocyclic core, a concept demonstrated in related systems. thieme-connect.deresearchgate.net

Role as a Directing Group: Inspired by studies on 8-aminoimidazo[1,2-a]pyridine, the 7-amino group, particularly after conversion to an amide, can act as an effective directing group for metal-catalyzed C-H activation. thieme-connect.deresearchgate.net In Ni(II)-catalyzed reactions, for instance, the amide functionality can chelate to the metal center, directing arylation or alkylation to the ortho C-6 position. This strategy provides a regioselective method for further substitution on the pyridine ring.

Computational and Theoretical Investigations of 8 Bromoimidazo 1,2 a Pyridin 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of imidazo[1,2-a]pyridine (B132010) systems. researchgate.netsemanticscholar.org DFT methods are used to predict the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. researchgate.net For the imidazo[1,2-a]pyridine core, calculations often show a high degree of planarity. nih.gov

These calculations provide fundamental data such as total energy, dipole moment, and the distribution of electron density. For substituted imidazo[1,2-a]pyridines, DFT is employed to understand how different functional groups, such as bromo and amine groups, influence the geometric and electronic characteristics of the parent ring system. For instance, studies on related molecules have been performed using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. semanticscholar.orgscirp.org

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is critical to understanding its reactivity and spectroscopic behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides significant insights. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In many heterocyclic compounds, the HOMO is often distributed over the π-system of the rings, while the LUMO's distribution indicates the likely sites for nucleophilic attack. wuxibiology.com For substituted imidazo[1,2-a]pyridines, the locations of the bromo and amine groups would be expected to significantly influence the energy levels and spatial distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds This table is illustrative and does not represent data for 8-Bromoimidazo[1,2-A]pyridin-7-amine.

ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔE)Difference between ELUMO and EHOMO3.5 to 5.0

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For imidazo[1,2-a]pyridines, theoretical studies can predict the most likely sites for electrophilic or nucleophilic substitution. For example, computational models can help explain the regioselectivity of bromination or other functionalization reactions. nih.gov The reaction pathway for the synthesis of the imidazo[1,2-a]pyridine core itself, often involving the condensation of a 2-aminopyridine (B139424) with an α-haloketone, has been investigated computationally to understand the sequence of bond formation and cyclization. acs.org Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism. researchgate.net

Spectroscopic Property Simulations and Validation with Experimental Data

Theoretical calculations are widely used to simulate various types of spectra, which can then be compared with experimental results to confirm molecular structures. DFT methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities for a proposed structure can be compared to an experimental spectrum to validate the assignment of vibrational modes to specific bonds and functional groups. semanticscholar.org

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. dergipark.org.tr These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, providing insight into the nature of the orbitals involved (e.g., π→π* or n→π* transitions). dergipark.org.tr Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to aid in the structural elucidation of complex molecules. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. openpharmaceuticalsciencesjournal.com These simulations model the movements of atoms and can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. openpharmaceuticalsciencesjournal.com

For a molecule like this compound, MD simulations could be used to explore the rotation of the amine group and to understand how intermolecular forces, like hydrogen bonding, might influence its preferred orientation in different environments. nih.gov In the context of drug design, MD simulations are crucial for studying how a ligand binds to a protein's active site, providing insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity. openpharmaceuticalsciencesjournal.com

Applications in Advanced Chemical Research and Materials Science

8-Bromoimidazo[1,2-A]pyridin-7-amine as a Versatile Synthetic Building Block and Chemical Intermediate

The dual functionality of this compound positions it as a powerful intermediate for the synthesis of complex molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the amino group provides a site for nucleophilic substitution, amidation, or diazotization reactions. This orthogonal reactivity allows for sequential and controlled modifications, making it a prized building block in synthetic chemistry.

The imidazo[1,2-a]pyridine (B132010) core is considered a "privileged scaffold" in drug discovery. Halo-substituted variants, such as this compound, are crucial synthons for elaborating this core into more complex, polycyclic, or substituted architectures. rsc.org The bromine atom at the C-8 position is particularly amenable to palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, extending the π-conjugated system. rsc.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install new nitrogen-based functional groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

These transformations allow chemists to systematically modify the structure, tuning its steric and electronic properties. The amino group at the C-7 position can be further functionalized, for instance, by forming amides or participating in condensation reactions to build additional fused rings. This synthetic flexibility enables the creation of novel and structurally diverse heterocyclic compounds with potential applications in various fields of chemistry.

The ability to perform selective chemical modifications at two different positions makes this compound an ideal starting material for the generation of chemical libraries. In drug discovery and materials science, the synthesis of a large number of related compounds (a library) is essential for screening and identifying candidates with desired biological activities or physical properties.

Starting from this single precursor, a diverse array of derivatives can be produced. For example, a library could be generated by first performing a Suzuki coupling at the C-8 position with a set of different boronic acids, followed by acylation of the C-7 amino group with a variety of acyl chlorides. This combinatorial approach rapidly yields a multitude of unique structures, facilitating the exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold. Such libraries are instrumental in structure-activity relationship (SAR) studies, which aim to correlate specific structural features with functional outcomes.

Exploration in Materials Science and Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives are gaining significant attention in materials science due to their intrinsic photophysical properties, including strong fluorescence and high quantum yields. ijrpr.com The rigid, planar structure promotes π-π stacking and efficient charge transport, making them suitable for applications in electronic and optoelectronic devices.

The imidazo[1,2-a]pyridine core is a robust fluorophore, and its emission characteristics can be precisely tuned by introducing substituents. ijrpr.com The parent scaffold typically exhibits fluorescence in the UV-to-blue region of the electromagnetic spectrum. The presence of an electron-donating amino group at the C-7 position and a bromine atom at the C-8 position in this compound is expected to significantly modulate its electronic structure.

The amino group generally causes a bathochromic (red) shift in both absorption and emission spectra due to an intramolecular charge transfer (ICT) character from the donor (amine) to the acceptor (imidazo[1,2-a]pyridine core). nih.gov The bromine atom can further influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. The precise optical properties are highly dependent on the molecular environment and solvent polarity. nih.gov

To illustrate the effect of substitution on the photophysical properties of the imidazo[1,2-a]pyridine core, the following table presents data for related derivatives.

Compound ClassSubstituentsAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
bis-Imidazo[1,2-a]pyridineMethyl groups3203750.43 nih.gov
bis-Imidazo[1,2-a]pyridineN,N-diphenylaniline groups3954750.51 nih.gov
N-methyl-4-((pyridin-2-yl)amino)maleimideBromo group on pyridine (B92270)4005270.08 beilstein-journals.org
Imidazo[1,5-a]pyridinePhenyl and Pyridyl groups3145100.14 nih.gov

This table shows representative data for related heterocyclic systems to demonstrate how different substituents influence photophysical properties. Data for this compound is not available in the cited literature.

The tunable fluorescence and charge-transporting capabilities of imidazo[1,2-a]pyridines make them promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.com In OLED devices, materials with high fluorescence quantum yields are required for the emissive layer. By modifying the structure of this compound, for example, by replacing the bromine atom with extended π-conjugated groups, its emission color and efficiency could be optimized for specific applications, such as deep-blue emitters. nih.gov The bipolar nature of some imidazo[1,2-a]pyridine derivatives, which can transport both electrons and holes, is also advantageous for improving device performance and reducing efficiency roll-off at high brightness. nih.govmdpi.com

While less explored, the electronic properties of this scaffold also suggest potential for use in organic solar cells (OSCs). In OSCs, materials are needed to absorb light and efficiently separate and transport charges. The donor-acceptor characteristics that can be engineered into imidazo[1,2-a]pyridine derivatives could be exploited in the active layer of OSCs.

The development of fluorescent probes for detecting ions and biologically relevant molecules is a rapidly growing field. The imidazo[1,2-a]pyridine scaffold has been successfully used as the core of such sensors. rsc.orgrsc.org The fluorescence of these probes can change (either "turn on" or "turn off") upon binding to a specific analyte.

This compound is a promising platform for designing new fluorescent sensors. The amino group at the C-7 position can act as a binding site or a chelating agent for metal ions such as Fe³⁺ or Hg²⁺. rsc.org Upon binding, the intramolecular charge transfer characteristics of the molecule would be altered, leading to a detectable change in its fluorescence emission. Furthermore, the bromine atom at the C-8 position could be functionalized to introduce other recognition moieties, allowing for the design of highly selective and sensitive probes for a wide range of analytes.

Structure Property Relationship Spr Studies of 8 Bromoimidazo 1,2 a Pyridin 7 Amine Derivatives

Methodologies for Systematic Structural Modification and Analysis

Systematic structural modification of the 8-Bromoimidazo[1,2-A]pyridin-7-amine scaffold is primarily achieved through functionalization of the 7-amino group and substitutions on the imidazo[1,2-a]pyridine (B132010) core. Common synthetic strategies for analogous compounds involve the reaction of appropriately substituted 2-aminopyridines with α-haloketones. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine (B1287906) has been achieved by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde (B151913). nih.gov A similar approach could be envisioned for the target compound, starting from 3-amino-2-bromo-pyridin-4-amine.

Subsequent modifications often focus on the amino group, which can be acylated, alkylated, or used as a handle for cross-coupling reactions to introduce a diverse range of substituents. The bromine atom at the 8-position also serves as a key site for modification, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

The analysis of these systematically modified derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure of the synthesized analogues. Mass spectrometry provides accurate molecular weight determination, confirming the successful incorporation of new substituents. For a more detailed structural analysis, single-crystal X-ray diffraction can be employed to determine the three-dimensional arrangement of atoms in the solid state. nih.gov

A representative, albeit generalized, scheme for the structural modification of the this compound core is presented below, drawing from established methodologies for the imidazo[1,2-a]pyridine scaffold.

Modification Site Reaction Type Reagents and Conditions Introduced Moiety
7-Amino GroupAcylationAcyl chloride or anhydride, baseAmide
7-Amino GroupReductive AminationAldehyde or ketone, reducing agent (e.g., NaBH₃CN)Substituted amine
7-Amino GroupBuchwald-Hartwig CouplingAryl halide, Pd catalyst, ligand, baseArylamine
8-Bromo PositionSuzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
8-Bromo PositionSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group

Influence of Substituent Position and Nature on Molecular Reactivity

The reactivity of the imidazo[1,2-a]pyridine core is dictated by the electron distribution within the bicyclic system. The nitrogen atom at position 1 is the most basic and is the primary site of protonation and alkylation. The C3 position is generally the most nucleophilic carbon and is susceptible to electrophilic attack. However, the existing substituents on the this compound scaffold significantly modulate this inherent reactivity.

The 7-amino group is a strong electron-donating group, which increases the electron density of the pyridine (B92270) ring, thereby activating it towards electrophilic substitution. Conversely, the 8-bromo substituent is an electron-withdrawing group via induction but can also participate in resonance, which can influence the reactivity of the pyridine ring in a more complex manner.

The nature of the substituents introduced during systematic modification will further influence the molecular reactivity. Electron-donating groups (EDGs) attached to the 7-amino group or introduced at other positions will generally enhance the nucleophilicity of the ring system. In contrast, electron-withdrawing groups (EWGs) will decrease the electron density, making the ring less susceptible to electrophilic attack but potentially more prone to nucleophilic aromatic substitution, particularly at positions activated by the EWG.

Substituent Type at 7-Amino Electronic Effect Predicted Impact on Ring Reactivity
Acyl (e.g., -C(O)CH₃)Electron-withdrawingDecreased nucleophilicity
Alkyl (e.g., -CH₃)Electron-donatingIncreased nucleophilicity
Aryl (e.g., -Ph)Can be either donating or withdrawing depending on substitutionModulated nucleophilicity

Correlation of Structural Features with Electronic and Spectroscopic Characteristics

UV-Visible Absorption and Fluorescence: The imidazo[1,2-a]pyridine core is a known fluorophore. nih.gov The absorption and emission maxima are sensitive to the nature and position of substituents. Extending the π-conjugation by introducing aryl or other unsaturated groups, particularly at the 2-, 3-, 6-, or 8-positions, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra. nih.gov Electron-donating groups, such as the 7-amino group, generally enhance fluorescence intensity, while electron-withdrawing groups can either quench or shift the fluorescence depending on their nature and position. For instance, a nitro group is known to often quench fluorescence. nih.gov

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly informative about the electronic environment of the nuclei. The electron-donating 7-amino group is expected to cause an upfield shift (lower ppm) for the protons and carbons on the pyridine ring, while the electron-withdrawing 8-bromo group would cause a downfield shift (higher ppm) for adjacent nuclei. The chemical shifts of protons and carbons in substituents will also provide valuable information about their electronic integration with the imidazo[1,2-a]pyridine core.

A hypothetical table illustrating the expected spectroscopic shifts based on substituent effects is provided below.

Substituent at 7-Amino Effect on π-System Expected UV-Vis Shift Expected Fluorescence Change
AcetylReduces electron donationHypsochromic (Blue shift)Decreased quantum yield
PhenylExtends conjugationBathochromic (Red shift)Potential for enhanced quantum yield
4-NitrophenylEWG, extends conjugationComplex shifts, potential for new charge-transfer bandLikely quenched

Computational and Cheminformatic Approaches in SPR Delineation

Computational chemistry and cheminformatics are powerful tools for elucidating the structure-property relationships of this compound derivatives. These in silico methods can provide insights into molecular properties that are difficult or time-consuming to measure experimentally.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to calculate a range of molecular properties, including optimized geometries, electronic structures (such as HOMO and LUMO energies), and simulated spectroscopic data (IR, NMR, UV-Vis). These calculations can help to rationalize the observed reactivity and spectroscopic characteristics of the synthesized derivatives. For example, the calculated HOMO-LUMO gap can be correlated with the electronic transition energies observed in UV-Vis spectroscopy.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.gov By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric), a predictive model can be built. For a series of this compound derivatives, QSAR could be used to predict their properties, such as solubility or receptor binding affinity, based on their structural modifications. The QSAR study of a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists highlighted the importance of charge transfer within the molecule and the hydrophobic properties of substituents in determining their activity. nih.gov

Molecular Docking: If the biological target of these compounds is known, molecular docking simulations can be used to predict their binding modes and affinities. This can provide valuable insights into the key interactions between the ligand and the receptor, guiding the design of more potent and selective derivatives.

A table of commonly used computational tools and their applications in the study of these derivatives is provided below.

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Electronic structure and property calculationsOptimized geometry, HOMO/LUMO energies, simulated spectra
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling of activity/propertyPredictive models for biological activity or physicochemical properties
Molecular DockingPrediction of ligand-receptor bindingBinding affinity, binding mode, key interactions

Q & A

Q. What are the common synthetic routes for 8-Bromoimidazo[1,2-a]pyridin-7-amine and its derivatives?

The synthesis typically involves coupling reactions using intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline. For example, amide derivatives are synthesized via coupling with carboxylic acids using EDC/HOBt as activating agents under Hunig’s base (e.g., N,N-diisopropylethylamine) . Characterization relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FT-IR, and LC-MS to confirm structural integrity and purity . Alternative routes include cyclization of haloacetaldehyde with diaminopyridines in ethanol, followed by recrystallization to isolate products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR for identifying proton and carbon environments, respectively .
  • FT-IR Spectroscopy: To detect functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}, aromatic C=C at ~1600 cm1^{-1}) .
  • LC-MS: For molecular weight confirmation and assessing purity .
  • X-ray Crystallography: For resolving crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can synthetic yields be optimized for unstable intermediates in multi-step syntheses?

Intermediate instability (e.g., imine or amine derivatives) can be mitigated by:

  • Catalytic Hydrogenation: Using Pd/C under acidic conditions (e.g., HCl in methanol) to stabilize intermediates .
  • Chromatographic Purification: Employing C18 reverse-phase flash chromatography to isolate pure products .
  • Temperature Control: Conducting reactions at reflux (e.g., ethanol at 80°C) to accelerate cyclization while minimizing decomposition . Example: Imidazo[1,2-a]pyridin-7-amine derivatives achieved 56–69% yields via stepwise hydrogenation and purification .

Q. How are structural contradictions resolved in crystallographic data for bromoimidazopyridine derivatives?

Challenges include refining hydrogen atom positions and addressing residual electron density near heavy atoms (e.g., bromine). Methodologies involve:

  • Restrained Refinement: Applying distance restraints (e.g., N-H = 0.88 ± 0.01 Å) for amino groups .
  • Software Tools: Using SHELXL for small-molecule refinement and SHELXE for high-throughput phasing .
  • Validation Metrics: Analyzing R-factors and difference Fourier maps to identify outliers .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for bioactivity?

SAR studies focus on substituent effects (e.g., bromine, fluorine) using:

  • Biological Assays: Testing against pathogens (e.g., Trypanosoma cruzi) to determine IC50_{50} values .
  • Comparative Synthesis: Preparing analogs with varying substituents (e.g., chloro, nitro, methyl) to assess electronic and steric impacts . Example: A 2-chlorophenyl-substituted analog showed IC50_{50} = 1.35 μM against T. brucei, highlighting the role of halogenation in enhancing activity .

Q. How do green synthesis methods compare to traditional approaches for imidazo[1,2-a]pyridine scaffolds?

Eco-friendly methods prioritize:

  • Solvent Reduction: Using ethanol or water instead of dichloromethane .
  • Catalyst-Free Conditions: Leveraging multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) to minimize waste .
  • Energy Efficiency: Conducting reactions at ambient temperature or microwave-assisted heating . Traditional methods often require toxic solvents (e.g., DCM) and higher temperatures, reducing atom economy .

Q. What methodologies address challenges in synthesizing amide-linked derivatives?

Amide bond formation is optimized via:

  • Coupling Agents: EDC/HOBt for activating carboxylic acids, enhancing reaction efficiency .
  • Base Selection: Hunig’s base (DIPEA) to neutralize HCl byproducts and maintain reaction pH .
  • Workup Protocols: Extraction with ethyl acetate and drying over Na2_2SO4_4 to isolate products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.